molecular formula C32H36ClNO8 B565391 Toremifene-d6 Citrate CAS No. 1246833-71-5

Toremifene-d6 Citrate

Cat. No.: B565391
CAS No.: 1246833-71-5
M. Wt: 604.126
InChI Key: IWEQQRMGNVVKQW-JUFCHOJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toremifene-d6 Citrate is a deuterium-labeled derivative of Toremifene Citrate, a second-generation selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toremifene Citrate. The deuterium labeling allows for more precise tracking and quantification in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Toremifene-d6 Citrate involves the deuteration of Toremifene Citrate. The process typically starts with the preparation of the Toremifene base, followed by the introduction of deuterium atoms. The final step involves the formation of the citrate salt. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Toremifene-d6 Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Toremifene-d6 Citrate is widely used in scientific research, including:

Mechanism of Action

Toremifene-d6 Citrate exerts its effects by binding to estrogen receptors, acting as both an agonist and antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cancer cells. In bone and liver tissues, it acts as an agonist, promoting bone density and improving lipid profiles. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling and gene expression .

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator with similar properties but different pharmacokinetic profiles.

    Raloxifene: A selective estrogen receptor modulator used primarily for the prevention of osteoporosis.

    Clomiphene: A selective estrogen receptor modulator used in the treatment of infertility.

Uniqueness of Toremifene-d6 Citrate: this compound is unique due to its deuterium labeling, which allows for more precise tracking and quantification in biological systems. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1246833-71-5

Molecular Formula

C32H36ClNO8

Molecular Weight

604.126

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3;

InChI Key

IWEQQRMGNVVKQW-JUFCHOJXSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate;  FC 1157a-d6;  Fareston-d6;  NK 622-d6;  NSC 613680-d6; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.